![molecular formula C25H21N3O4 B3727298 4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}-2-methoxyphenyl acetate](/img/structure/B3727298.png)
4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}-2-methoxyphenyl acetate
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry, including a phenyl ring, a 1,2,4-triazole ring, and an acetate group. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetate group might undergo hydrolysis, and the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by factors like its molecular structure and the types of intermolecular forces between its molecules .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target, like an enzyme or receptor. If it’s a material, its properties might be due to its molecular structure and the interactions between its molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]-2-methoxyphenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-17(29)32-22-14-12-18(16-23(22)31-2)13-15-24-26-25(20-10-6-7-11-21(20)30)28(27-24)19-8-4-3-5-9-19/h3-16,30H,1-2H3/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGVCRVGDCGHW-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}-2-methoxyphenyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.